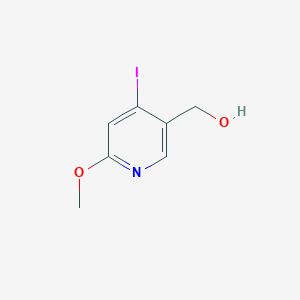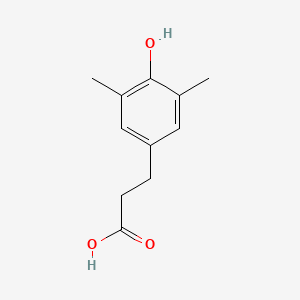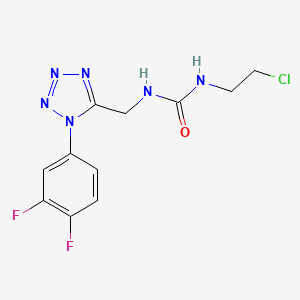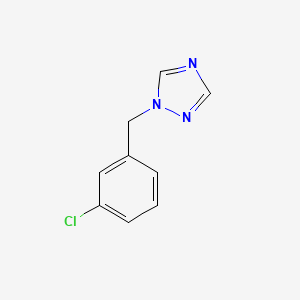
2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a thiazole derivative that has been shown to exhibit promising biological activity against a range of diseases, including cancer and microbial infections. In
Aplicaciones Científicas De Investigación
1. COX Inhibitory Activity
The compound exhibits significant inhibitory activity on the COX-2 enzyme, particularly with the presence of a 4-methoxyphenyl group in its structure. This was demonstrated in a study where related compounds showed strong COX-2 inhibitory activity, highlighting their potential in medicinal chemistry and drug development (Ertas et al., 2022).
2. Anticancer Properties
Some derivatives of this compound have been shown to possess anticancer properties. For instance, studies have synthesized and evaluated compounds for their antitumor activities against human lung adenocarcinoma cells, with certain derivatives exhibiting high selectivity and effectiveness (Evren et al., 2019).
3. Antimicrobial Activities
Novel thiazole derivatives, including compounds similar to the one , have been synthesized and found to exhibit significant antibacterial and antifungal activities. These findings underscore their potential use in developing new antimicrobial agents (Saravanan et al., 2010).
4. Potential in PET Imaging
Similar compounds have been synthesized for use in PET imaging, specifically as tracers for nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), indicating the versatility of these compounds in diagnostic applications (Gao, Wang, & Zheng, 2016).
5. Antioxidant and Anti-inflammatory Properties
Thiazole derivatives, including structures similar to the compound , have shown promising antioxidant and anti-inflammatory properties, indicating their potential therapeutic uses in treating diseases characterized by oxidative stress and inflammation (Koppireddi et al., 2013).
6. Antifibrotic and Anticancer Action
Amino(imino)thiazolidinone derivatives, closely related to the compound of interest, have been shown to possess antifibrotic and anticancer activities, highlighting their potential in treating fibrotic diseases and certain types of cancer (Kaminskyy et al., 2016).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(prop-2-enylcarbamoylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-3-8-18-16(23)21-17-20-13(10-26-17)9-25-11-15(22)19-12-4-6-14(24-2)7-5-12/h3-7,10H,1,8-9,11H2,2H3,(H,19,22)(H2,18,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBOYMVPXWDDLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSCC2=CSC(=N2)NC(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)





![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2355444.png)

![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355448.png)


![[(2R,3R,4S,5R,6R)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/no-structure.png)